molecular formula C20H22ClNO3S B2361231 2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide CAS No. 792954-21-3

2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

Cat. No. B2361231
CAS RN: 792954-21-3
M. Wt: 391.91
InChI Key: UZKUSYQJJQGAHL-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a useful research compound. Its molecular formula is C20H22ClNO3S and its molecular weight is 391.91. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating bacterial infections. Research indicates that similar chloroacetamide derivatives exhibit appreciable antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The structure of these compounds allows them to interfere with bacterial cell wall synthesis, making them candidates for antibiotic drug development.

Antifungal Agents

In the search for new antifungal agents, analogs of this compound have been synthesized. These analogs have shown potent inhibitory effects against various strains of Candida, a common fungal pathogen . The ability to inhibit fungal growth makes these compounds valuable for developing treatments for fungal infections.

Cancer Research

Derivatives of chloroacetamide have been synthesized and evaluated for their anticancer activity. They have been tested against diverse cell lines, including breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549), using standard assays like MTT . The results suggest that these compounds could serve as a basis for developing new anticancer drugs.

Chemical Synthesis and Characterization

The compound’s synthesis involves chloroacetylation reactions, and its structure can be established using methods like IR, PMR, and mass spectroscopy . Its characterization is crucial for understanding its chemical behavior and potential modifications for various applications.

Optical Properties

Related chloroacetamide compounds have been studied for their optical properties. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromic effects, changing color with the polarity of the solvent . This property is significant for applications in chemical sensors and molecular switches.

Theoretical Investigations

Theoretical studies, including Time-dependent Density Functional Theory (TD-DFT) calculations, have been conducted on chloroacetamide derivatives to understand their deprotonation processes in polar solvents . These investigations are essential for predicting the reactivity and stability of the compounds in different environments.

properties

IUPAC Name

2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c1-3-25-14-7-5-13(6-8-14)19(24)18-15-9-4-12(2)10-16(15)26-20(18)22-17(23)11-21/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKUSYQJJQGAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

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